molecular formula C14H32OSi B13982615 Tetradecoxysilane

Tetradecoxysilane

Cat. No.: B13982615
M. Wt: 244.49 g/mol
InChI Key: OKYKHODCJPBWEL-UHFFFAOYSA-N
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Description

Tetradecoxysilane (chemical formula: Si(O-C₁₀H₂₁)₄) is a tetra-alkoxysilane compound characterized by four decyloxy (10-carbon alkyl) groups bonded to a central silicon atom. It belongs to a homologous series of tetra-alkoxysilanes, where the alkoxy chain length varies (e.g., methoxy, ethoxy, propoxy) . This compound is primarily utilized in materials science and polymer chemistry, particularly as a stabilizer in polycarbonates, where its long hydrophobic alkyl chains enhance compatibility with polymer matrices . Its synthesis typically involves the reaction of silicon tetrachloride with decyl alcohol under controlled conditions, though detailed synthetic protocols remain scarce in publicly available literature.

Properties

Molecular Formula

C14H32OSi

Molecular Weight

244.49 g/mol

IUPAC Name

tetradecoxysilane

InChI

InChI=1S/C14H32OSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1,16H3

InChI Key

OKYKHODCJPBWEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCO[SiH3]

Origin of Product

United States

Preparation Methods

Tetradecyloxysilane can be synthesized through several methods. One common synthetic route involves the reaction of tetramethyl orthosilicate with sodium n-decyloxide under reflux conditions for about 2 hours . This method yields tetradecyloxysilane with high purity. Industrial production methods often involve similar reactions but on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Tetradecyloxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a radical H-donor or a hydride donor, depending on the reaction conditions . Common reagents used in these reactions include hydrosilanes, which facilitate the reduction of aldehydes to alcohols . Major products formed from these reactions include secondary alcohols and alkanes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Tetradecoxysilane is part of the tetra-alkoxysilane family, which includes:

  • Tetramethoxysilane (TMOS) : Si(OCH₃)₄
  • Tetraethoxysilane (TEOS) : Si(OCH₂CH₃)₄
  • Tetrapropoxysilane : Si(OCH₂CH₂CH₃)₄
  • Tetrabutoxysilane : Si(OCH₂CH₂CH₂CH₃)₄

The key structural distinction lies in the alkyl chain length, which directly influences physical properties and applications. For instance, shorter chains (e.g., TMOS, TEOS) are volatile and widely used in sol-gel processes for silica coatings, whereas longer chains (e.g., this compound) exhibit higher hydrophobicity and thermal stability, making them suitable for polymer stabilization .

Physical Properties: Heat Capacity Analysis

A critical study compared the isobaric heat capacities (Cₚ) of liquid-phase tetra-alkoxysilanes, including tetramethoxy-, tetraethoxy-, tetrapropoxy-, tetrabutoxy-, tetraheptoxy-, tetraoctoxy-, and this compound . The results revealed:

Compound Alkoxy Chain Length Heat Capacity (J/mol/K) Standard Deviation (J/mol/K)
Tetramethoxysilane 1 (CH₃) ~Base value 27.96
Tetraethoxysilane 2 (CH₂CH₃) +31 per methylene group 27.96
This compound 10 (C₁₀H₂₁) +123.8 per 4 methylene 27.96

The study reported a steady increase in Cₚ by ~123.8 units per four methylene groups added to the alkoxy chains.

Key Research Findings and Challenges

  • Data Reliability : The high standard deviation in heat capacity measurements underscores the need for standardized experimental protocols for long-chain alkoxysilanes .
  • Emerging Variants : Fluorinated alkoxysilanes, though structurally distinct, highlight the versatility of silicon-based compounds in niche applications .

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